molecular formula C11H16N2O4 B193580 Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate CAS No. 91431-01-5

Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Cat. No. B193580
CAS RN: 91431-01-5
M. Wt: 240.26 g/mol
InChI Key: IETYBXLXKYRFEN-UHFFFAOYSA-N
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Patent
US07101912B2

Procedure details

To a solution of carbidopa (226 mg, 1 mmol) in anhydrous methanol (20 mL), was added acetyl chloride (1 mL) at 0° C. The mixture was stirred at 65° C. in a pressure vessel for 4 h. Removal of solvent yielded 270 mg (99%) of the title compound as its hydrochloride salt. 1H NMR (CD3OD, 400 MHz): 1.46 (s, 3H), 2.86 (dd, 2H), 3.78 (s, 3H), 6.45 (dd, J=8 Hz, J=2 Hz), 6.56 (d, J=2.4 Hz), 6.69 (d, J=8.4 Hz). MS (ESI) m/z 241.15 (M+H+).
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C@@:2]([NH:15][NH2:16])([C:12]([OH:14])=[O:13])[CH2:3][C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[C:8]([OH:10])[CH:9]=1.[C:17](Cl)(=O)C>CO>[OH:10][C:8]1[CH:9]=[C:4]([CH2:3][C:2]([NH:15][NH2:16])([CH3:1])[C:12]([O:14][CH3:17])=[O:13])[CH:5]=[CH:6][C:7]=1[OH:11]

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
C[C@](CC=1C=CC(=C(C1)O)O)(C(=O)O)NN
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. in a pressure vessel for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CC(C(=O)OC)(C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.